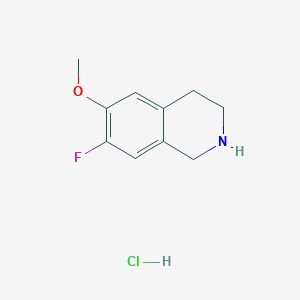

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Übersicht

Beschreibung

“7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a tetrahydroisoquinoline derivative. It is a chemical compound with the molecular formula C10H13ClFNO and a molecular weight of 217.67 g/mol .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves a Pictet−Spengler condensation . A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines, which includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .

Molecular Structure Analysis

The molecular structure of “7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” consists of a tetrahydroisoquinoline core with a fluorine atom at the 7-position and a methoxy group at the 6-position .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrahydroisoquinoline derivatives typically involve a Pictet−Spengler condensation . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” include a molecular weight of 217.67 g/mol. More specific properties such as melting point, boiling point, and density were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Crystal Engineering with Organic Fluorine

The molecular structure of compounds based on 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline, including those with fluorine substitutions, has been extensively studied. The research emphasizes the utility of organic fluorine in crystal engineering, showcasing how fluorine substitutions influence the packing features in crystal lattices through various intermolecular interactions. These findings provide valuable insights into the role of fluorine in the design of molecular motifs and the development of materials with specific properties (Choudhury & Row, 2006).

Pharmaceutical Chemistry and Drug Synthesis

The study of 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline derivatives reveals their application in the synthesis of complex natural products, such as renieramycins. This work not only extends the chemical toolbox for synthetic organic chemistry but also contributes to the development of compounds with potential biological activities, offering a pathway for the creation of new therapeutic agents (Yokoya et al., 2023).

Antimycobacterial Agents

Research into 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids showcases the synthesis of compounds derived from tetrahydroisoquinoline, which demonstrate significant in vitro and in vivo antimycobacterial activity. This highlights the potential of such compounds in the treatment of tuberculosis and other mycobacterial infections, underlining the role of structural modifications in enhancing biological efficacy (Senthilkumar et al., 2008).

Molecular Conformation Studies

Analyses of halogen-substituted tetrahydroisoquinolines, including fluorine derivatives, provide insights into how different halogens affect the molecular conformation and packing in crystals. Such studies are crucial for understanding the role of halogens, particularly fluorine, in influencing the physical and chemical properties of molecules, which has implications for the design of new materials and active pharmaceutical ingredients (Choudhury, Nagarajan, & Row, 2003).

Novel RORγt Inverse Agonists

The development of tetrahydronaphthyridine derivatives as novel RORγt inverse agonists, with modifications from tetrahydroisoquinoline structures, illustrates the application of these compounds in therapeutic interventions for autoimmune diseases. This research demonstrates the importance of structural optimization in achieving potent biological activity and desirable pharmacokinetic properties, leading to the identification of clinical candidates for the treatment of Th17-driven autoimmune diseases (Kono et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMGMFQYOPHDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)

![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)

![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)

![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)